1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is a chemical compound characterized by a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes, including the following:
Bromination and Fluorination: Starting with a phenyl ring, bromination and fluorination reactions can be performed to introduce the bromine and fluorine atoms at the desired positions.
Pyrrolidin-2-one Formation: The resulting bromo-fluoro-phenyl compound can then undergo cyclization to form the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new atoms or groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can interact with biological molecules, leading to various biological activities. The pyrrolidin-2-one ring can also participate in molecular interactions, contributing to the compound's overall mechanism of action.
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is compared with other similar compounds, such as 1-(3-bromo-5-fluorophenyl)ethan-1-one and 3-bromo-5-fluorophenol. These compounds share structural similarities but differ in their functional groups and potential applications. The unique combination of bromine and fluorine atoms in this compound sets it apart from other compounds in terms of reactivity and biological activity.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVKMWYVWXBSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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